molecular formula C12H10O B14731427 7H-Benzocyclohepten-7-one, 6-methyl- CAS No. 4900-73-6

7H-Benzocyclohepten-7-one, 6-methyl-

Cat. No.: B14731427
CAS No.: 4900-73-6
M. Wt: 170.21 g/mol
InChI Key: DVPSDPRLPHEFDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7H-Benzocyclohepten-7-one, 6-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

7H-Benzocyclohepten-7-one, 6-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Various substitution reactions can occur at the benzene ring or the seven-membered ring, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

7H-Benzocyclohepten-7-one, 6-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research may explore its potential pharmacological properties and therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7H-Benzocyclohepten-7-one, 6-methyl- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules .

Properties

CAS No.

4900-73-6

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

6-methylbenzo[7]annulen-7-one

InChI

InChI=1S/C12H10O/c1-9-8-11-5-3-2-4-10(11)6-7-12(9)13/h2-8H,1H3

InChI Key

DVPSDPRLPHEFDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=CC1=O

Origin of Product

United States

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